N-[2-(1-adamantyl)ethyl]acetamide
Overview
Description
N-[2-(1-adamantyl)ethyl]acetamide is a chemical compound derived from adamantane, a highly stable and rigid hydrocarbon structure The adamantane core is known for its diamond-like structure, which imparts unique physical and chemical properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1-adamantyl)ethyl]acetamide typically involves the reaction of 1-adamantylamine with acetic anhydride or acetyl chloride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to neutralize the by-products. The general reaction scheme is as follows:
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Reaction with Acetic Anhydride:
- 1-Adamantylamine + Acetic Anhydride → this compound + Acetic Acid
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Reaction with Acetyl Chloride:
- 1-Adamantylamine + Acetyl Chloride → this compound + Hydrochloric Acid
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-[2-(1-adamantyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The adamantyl group can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used to introduce new substituents.
Major Products:
Oxidation: this compound N-oxide
Reduction: N-[2-(1-adamantyl)ethyl]amine
Substitution: Various substituted adamantyl derivatives
Scientific Research Applications
N-[2-(1-adamantyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(1-adamantyl)ethyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantyl group provides steric hindrance and stability, which can enhance the compound’s binding affinity and selectivity. Pathways involved may include inhibition of viral replication or disruption of bacterial cell walls.
Comparison with Similar Compounds
N-[2-(1-adamantyl)ethyl]acetamide can be compared with other adamantane derivatives, such as:
Amantadine: An antiviral and antiparkinsonian drug.
Rimantadine: Another antiviral drug with a similar structure.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its stability and rigidity make it a valuable compound for various applications, distinguishing it from other adamantane derivatives.
Properties
IUPAC Name |
N-[2-(1-adamantyl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-10(16)15-3-2-14-7-11-4-12(8-14)6-13(5-11)9-14/h11-13H,2-9H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAYZRXULAPTTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC12CC3CC(C1)CC(C3)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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